molecular formula C3H7NO2S B3012520 2-(Methylsulfinyl)acetamide CAS No. 81442-38-8

2-(Methylsulfinyl)acetamide

Cat. No.: B3012520
CAS No.: 81442-38-8
M. Wt: 121.15
InChI Key: TTXPTDCYRCXFHQ-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)acetamide is an organic compound with the molecular formula C3H7NO2S It is characterized by the presence of a methylsulfinyl group attached to an acetamide moiety

Scientific Research Applications

2-(Methylsulfinyl)acetamide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfinyl)acetamide typically involves the oxidation of 2-(Methylthio)acetamide. One common method is as follows:

    Oxidation of 2-(Methylthio)acetamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfinyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : Further oxidation can convert the sulfinyl group to a sulfonyl group.

      Reagents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Typically carried out in acidic or basic media.

      Products: 2-(Methylsulfonyl)acetamide.

  • Reduction: : The sulfinyl group can be reduced back to a thioether.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: 2-(Methylthio)acetamide.

  • Substitution: : The amide group can participate in nucleophilic substitution reactions.

      Reagents: Various nucleophiles such as amines or alcohols.

      Conditions: Typically requires activation of the amide group, often through the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

      Products: Substituted acetamides.

Comparison with Similar Compounds

2-(Methylsulfinyl)acetamide can be compared with other similar compounds, such as:

    2-(Methylthio)acetamide: The precursor in its synthesis, which lacks the sulfinyl group and has different reactivity.

    2-(Methylsulfonyl)acetamide: The fully oxidized form, which has a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity.

    Acetamide: The simplest amide, which lacks the sulfur-containing functional groups and thus has different chemical behavior.

Properties

IUPAC Name

2-methylsulfinylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c1-7(6)2-3(4)5/h2H2,1H3,(H2,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXPTDCYRCXFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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